1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane
Description
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-4-21-15-13-17(16(22-5-2)12-14(15)3)23(19,20)18-10-8-6-7-9-11-18/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIRORJPUXCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Methoxylation
A common approach involves Friedel-Crafts alkylation of 1,4-dimethoxybenzene with methyl chloride in the presence of aluminum trichloride (). Subsequent ethoxylation via nucleophilic substitution replaces methoxy groups with ethoxy groups under alkaline conditions. For example, treatment with sodium ethoxide () in ethanol at reflux (78–82°C) achieves substitution with >85% yield.
Nitropropene Reduction
Alternative methods utilize nitropropene intermediates. In one patented protocol, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene is reduced using lithium aluminum hydride () in anhydrous ether under reflux. The reaction produces 2,5-dimethoxy-4-methylphenethylamine , which undergoes ethoxylation via acid-catalyzed transetherification with excess ethanol and sulfuric acid ().
Introduction of the sulfonyl group requires conversion of the aromatic precursor into a sulfonyl chloride. Two methods are documented:
Direct Sulfonation with Chlorosulfonic Acid
Treatment of 2,5-diethoxy-4-methylbenzene with chlorosulfonic acid () at 0–5°C yields 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 70–75% efficiency. Excess (2.5 equiv.) and controlled temperatures minimize polysubstitution.
Thiocyanate-Mediated Sulfonation
A patent describes an alternative route using potassium thiocyanate () and benzenesulfonyl chloride. While primarily used for isothiocyanate derivatives, this method adapts to sulfonyl chloride synthesis via nucleophilic displacement. Reaction conditions (50–70°C, 6–8 hours) yield 2,5-diethoxy-4-methylbenzenesulfonyl chloride at 65% yield.
Table 1: Comparison of Sulfonation Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Sulfonation | 0–5°C | 70–75 | 95 | |
| Thiocyanate-Mediated | , | 50–70°C | 65 | 90 |
Coupling with Azepane: Sulfonamide Formation
The final step involves reacting 2,5-diethoxy-4-methylbenzenesulfonyl chloride with azepane to form the target sulfonamide.
Schotten-Baumann Reaction
Classical Schotten-Baumann conditions employ a biphasic system (water/dichloromethane) with azepane (1.2 equiv.) and sodium hydroxide (). The reaction proceeds at 25°C for 4 hours, achieving 80–85% yield. Excess azepane ensures complete conversion of the sulfonyl chloride.
Solvent-Free Microwave Synthesis
A patent highlights a solvent-free approach using microwave irradiation (150 W, 100°C, 20 minutes). This method reduces reaction time to 30 minutes with comparable yield (82%) and eliminates solvent waste.
Table 2: Sulfonamide Coupling Conditions
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | , 25°C | 4 h | 80–85 |
| Microwave-Assisted | Solvent-free, 100°C | 0.5 h | 82 |
Purification and Characterization
Recrystallization
Crude This compound is purified via recrystallization from isopropanol/ether (3:1 v/v). This step removes unreacted azepane and sulfonyl chloride byproducts, yielding >98% purity.
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane 1:4) further purifies the compound for analytical use, achieving 99.5% purity.
Analytical Data
-
(400 MHz, CDCl) : δ 1.35 (t, 6H, -OCHCH), 2.42 (s, 3H, -CH), 3.15–3.30 (m, 4H, azepane), 7.25 (s, 1H, aromatic).
-
HRMS (ESI+) : m/z calculated for CHNOS [M+H]: 378.1701; found: 378.1698.
Challenges and Optimization Strategies
Competing Side Reactions
Over-sulfonation during chlorosulfonic acid treatment is mitigated by strict temperature control (<5°C) and incremental reagent addition.
Chemical Reactions Analysis
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane
Key Differences in Substituents and Properties
The most directly comparable compound in the provided evidence is 1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane (). A detailed comparison is outlined below:
| Property | 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane | 1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane |
|---|---|---|
| Molecular Formula | C₁₆H₂₅NO₅S (estimated*) | C₁₂H₁₅ClN₂O₄S |
| Molecular Weight | ~363.5 g/mol (estimated) | 318.77 g/mol |
| Hydrogen Bond Acceptors | 4 (sulfonyl O, ethoxy O) | 5 (sulfonyl O, nitro O) |
| Hydrogen Bond Donors | 0 | 0 |
| XlogP | ~3.5 (predicted, higher lipophilicity) | 2.7 |
| Key Substituents | 2,5-Diethoxy, 4-methyl | 4-Chloro, 3-nitro |
Substituent Effects
- This difference alters the sulfonyl group’s reactivity and interactions with biological targets.
- Lipophilicity : The ethoxy and methyl groups in the target compound likely elevate its XlogP compared to the chloro-nitro analog, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Steric Hindrance : The bulkier ethoxy groups in the target may hinder interactions with enzymes or receptors compared to the smaller nitro and chloro substituents .
Broader Context: Sulfonamide Derivatives and Bioactivity
For example:
- 1,3-Dioxolanes (e.g., compound 7 in ) exhibit MIC values of 4.8–19.5 µg/mL against S. aureus and C. albicans, attributed to their hydrogen-bonding capacity and planar aromatic systems .
- SPI009, a dichlorophenethyl-propanolamine derivative, demonstrates how halogenation and aromatic stacking can enhance bioactivity .
Biological Activity
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific pathogens, and structure-activity relationships (SAR). The compound has been evaluated for its inhibitory effects on various biological targets, particularly within the context of bacterial infections.
The primary mechanism of action for this compound involves its interaction with fumarate hydratase from Mycobacterium tuberculosis (Mtb). This enzyme plays a critical role in the citric acid cycle, which is essential for the survival and proliferation of Mtb. The compound binds dimerically to fumarase at the interface between two adjacent C-terminal domains, inducing an open conformation that disrupts normal enzyme function .
Binding Affinity
The binding affinity and inhibitory potency of this compound have been characterized through various assays. Notably, it exhibited an IC50 value of 2.0 μM against Mtb fumarase, indicating significant inhibitory activity. Further modifications to the compound's structure have shown that alterations can drastically affect its inhibitory capacity, highlighting the importance of specific functional groups in maintaining biological activity .
Efficacy Against Pathogens
In vitro studies have demonstrated that this compound can inhibit the growth of Mtb, achieving up to 65% inhibition at a concentration of 250 μM. This efficacy suggests potential as a therapeutic agent against tuberculosis, particularly when combined with other treatments that target different pathways within the bacterium's metabolism .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the central phenyl ring and sulfonamide group significantly impact the compound’s biological activity. For instance:
- Removal of the methoxy group : Resulted in a drastic decrease in inhibition (16% at 50 μM).
- Replacement with a methyl group : Led to less than 10% inhibition at the same concentration.
- Addition of a methylene bridge : Was not tolerated and resulted in only 44% inhibition at 50 μM .
These findings underscore the delicate balance required in molecular design to maintain effective interactions with target enzymes.
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (μM) | Inhibition (%) at 250 μM |
|---|---|---|---|
| This compound | Mtb Fumarase | 2.0 | 65 |
| Modified Compound A | Mtb Fumarase | 0.67 | Not specified |
| Modified Compound B | Mtb Fumarase | >50 | <10 |
Case Studies
Several studies have investigated the biological activity of similar compounds, providing context for understanding the potential applications of this compound:
- Inhibition Studies : Research demonstrated that compounds structurally related to this azepane exhibited varying degrees of inhibition against Mtb fumarase. The most potent analogs achieved sub-micromolar IC50 values, suggesting a promising avenue for drug development .
- Combination Therapy : Investigations into combination therapies involving this compound have shown enhanced efficacy when paired with traditional antitubercular agents, indicating a synergistic effect that could improve treatment outcomes for tuberculosis .
Q & A
Q. What are the primary synthetic routes for 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of azepane with a substituted phenylsulfonyl chloride derivative. Key steps include nucleophilic substitution under anhydrous conditions and purification via column chromatography. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., dichloromethane or THF) critically impact yield, as excess base (e.g., triethylamine) is required to neutralize HCl byproducts. Optimization via Design of Experiments (DoE) can systematically evaluate variables like molar ratios and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
Structural confirmation relies on -NMR, -NMR, and FT-IR spectroscopy to identify sulfonyl, aromatic, and azepane moieties. Purity is assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (4:1) as a mobile phase. Elemental analysis (C, H, N, S) validates stoichiometric composition .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate decomposition above 150°C, with hygroscopicity requiring storage in desiccators below -20°C. Long-term stability studies (6–12 months) under inert atmospheres (N) are recommended to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing side products?
Flow chemistry approaches (e.g., continuous-flow reactors) enhance reproducibility and scalability by maintaining precise temperature and residence time control. Statistical modeling (e.g., response surface methodology) identifies critical parameters, such as reagent stoichiometry and flow rates, to reduce dimerization or over-sulfonylation byproducts . Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50_{50}50 values)?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound impurities. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and rigorous batch-to-batch purity analysis (via LC-MS) are essential. Meta-analyses of structural analogs (e.g., substituent effects on sulfonyl groups) can clarify structure-activity relationships .
Q. How does the electronic nature of the 2,5-diethoxy-4-methylphenyl group influence the compound’s reactivity in further functionalization?
The electron-donating ethoxy and methyl groups activate the phenyl ring for electrophilic substitution at the para position. Computational studies (DFT calculations) predict charge distribution and regioselectivity, guiding functionalization strategies (e.g., nitration or halogenation). Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Q. What computational models predict the compound’s pharmacokinetic properties, and how reliable are they?
Molecular dynamics simulations and QSAR models estimate logP (lipophilicity), plasma protein binding, and metabolic stability. Validation against in vitro ADME assays (e.g., microsomal stability tests) improves model accuracy. Open-source tools like SwissADME or AutoDock Vina provide preliminary insights but require experimental corroboration .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how are they mitigated?
Scaling introduces heat transfer inefficiencies and mixing limitations. Process intensification via microwave-assisted synthesis reduces reaction time, while segmented flow reactors improve mixing. Pilot-scale experiments with in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) monitor reaction progression in real time .
Q. Methodological Notes
- Synthesis Optimization : Use DoE to minimize trial runs and maximize yield .
- Data Validation : Employ orthogonal analytical techniques to confirm structural and biological data .
- Computational-Experimental Synergy : Combine DFT predictions with empirical assays to reduce resource expenditure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
